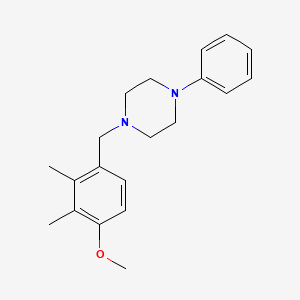
1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine, also known as 2F-4F-BzP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
作用机制
The exact mechanism of action of 1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine is not fully understood, but it is believed to act through multiple pathways in the brain. It has been shown to modulate the activity of various neurotransmitters such as serotonin, dopamine, and glutamate, which play a crucial role in the regulation of mood and behavior. Additionally, this compound has been shown to interact with various receptors such as 5-HT1A, D2, and NMDA, which are involved in the regulation of these neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which are known to regulate mood and behavior. Additionally, this compound has been shown to modulate the activity of the glutamatergic system, which is involved in the regulation of various cognitive functions such as learning and memory.
实验室实验的优点和局限性
The advantages of using 1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine in lab experiments include its high potency and selectivity for various neurotransmitter receptors, which allows for precise modulation of the brain activity. Additionally, it has a relatively low toxicity profile, which makes it a safe compound to use in animal models. However, the limitations of using this compound include its limited solubility in water, which may require the use of organic solvents for administration. Additionally, the long-term effects of this compound on the brain are not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for the research on 1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine. One potential direction is to investigate its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new therapeutic agents for these disorders. Furthermore, the investigation of the long-term effects of this compound on the brain may provide valuable insights into its safety and efficacy.
合成方法
The synthesis of 1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine involves the reaction of 1-(2-fluorobenzoyl)piperazine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a nucleophilic substitution reaction. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.
科学研究应用
1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to exhibit anxiolytic and antidepressant-like effects in animal models, which are believed to be mediated through the modulation of the serotonergic and dopaminergic systems. Additionally, this compound has been shown to possess antipsychotic properties, which may be attributed to its ability to modulate the glutamatergic system.
属性
IUPAC Name |
[4-(2-fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-14-7-5-13(6-8-14)17(23)21-9-11-22(12-10-21)18(24)15-3-1-2-4-16(15)20/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRRIJCAJVWBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5786339.png)
![2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5786357.png)
![6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5786360.png)
![2-[(3-bromobenzyl)thio]-4-pyrimidinol](/img/structure/B5786373.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)

![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5786412.png)
![1-(2-methoxyphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5786413.png)


![2-methyl-N-(3-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5786427.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5786429.png)